Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

Catalog No.
S716814
CAS No.
104085-30-5
M.F
C13H15BrO4S
M. Wt
347.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene...

CAS Number

104085-30-5

Product Name

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

IUPAC Name

diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate

Molecular Formula

C13H15BrO4S

Molecular Weight

347.23 g/mol

InChI

InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3

InChI Key

ADBJZPBDGYLFRT-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is a chemical compound characterized by the molecular formula C13H15BrO4S and a molecular weight of approximately 347.23 g/mol. This compound features a thiophene ring, which is known for its unique electronic properties, enhancing its potential applications in various fields, particularly in organic synthesis and medicinal chemistry . The presence of the bromomethyl group further adds to its reactivity, making it a valuable intermediate in

As a research intermediate, Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate likely doesn't have a defined mechanism of action in biological systems. Its primary function is as a reactant for further chemical transformations.

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Ester groups: Esters can be flammable and potentially harmful upon ingestion.
Typical of malonate derivatives:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Condensation Reactions: The malonate moiety can participate in condensation reactions with amines or other nucleophiles, forming amides or other derivatives.
  • Decarboxylation: Under certain conditions, diethyl malonate derivatives can undergo decarboxylation, resulting in the formation of substituted carboxylic acids or esters.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate typically involves:

  • Formation of the Thiophene Derivative: Starting with 3-bromomethylthiophene, which can be synthesized through bromination of thiophene derivatives.
  • Condensation with Diethyl Malonate: The bromomethylthiophene is then reacted with diethyl malonate under basic conditions to form the desired product through a Knoevenagel condensation reaction.

This two-step synthesis allows for the introduction of both the thiophene and malonate functionalities into a single molecule.

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug discovery.
  • Material Science: The unique electronic properties conferred by the thiophene ring make it suitable for applications in organic electronics and photovoltaic devices .

Interaction studies involving diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate are essential for understanding its potential biological effects. Preliminary research suggests that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in disease processes. Further studies are needed to elucidate specific interactions and mechanisms of action.

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate can be compared with several similar compounds that also contain thiophene or malonate functionalities:

Compound NameStructural FeaturesUnique Aspects
Diethyl MalonateTwo ethyl esters attached to a malonic acidCommonly used as a building block in organic synthesis
3-BromothiopheneBromine attached directly to thiopheneSimpler structure; lacks malonate functionality
Thiophene-2-carboxylic AcidCarboxylic acid group on thiopheneExhibits different reactivity due to carboxylic acid
Diethyl 2-thienylmalonateThiophene ring directly attached to malonateLacks bromomethyl group; different reactivity

The uniqueness of diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate lies in its combination of both the bromomethyl and malonate functionalities, providing enhanced reactivity and potential biological activity compared to simpler analogs .

XLogP3

3.3

Dates

Last modified: 08-15-2023

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